molecular formula C6H13NO2 B13194086 [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Cat. No.: B13194086
M. Wt: 131.17 g/mol
InChI Key: DXGXWWMWDFKZKB-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C₆H₁₃NO₂ It features a pyrrolidine ring substituted with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with formaldehyde under basic conditions, followed by reduction to yield the desired product. The reaction conditions often involve the use of sodium borohydride as a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: It can be used as a building block for the synthesis of drugs targeting various diseases, including neurological disorders and infections .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the development of polymers and resins .

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is unique due to its dual hydroxymethyl substitution, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-3-5-1-2-7-6(5)4-9/h5-9H,1-4H2

InChI Key

DXGXWWMWDFKZKB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1CO)CO

Origin of Product

United States

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